molecular formula C5H11NO2 B8186426 cis-5-Amino-tetrahydro-pyran-3-ol

cis-5-Amino-tetrahydro-pyran-3-ol

Cat. No.: B8186426
M. Wt: 117.15 g/mol
InChI Key: SCCVKSIEMVHVOG-CRCLSJGQSA-N
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Description

cis-5-Amino-tetrahydro-pyran-3-ol: is a heterocyclic compound featuring a six-membered ring with one oxygen atom and one amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-5-Amino-tetrahydro-pyran-3-ol can be achieved through multicomponent reactions (MCRs). One common method involves the condensation of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . These reactions are known for their high efficiency, atom economy, and green reaction conditions.

Industrial Production Methods: Industrial production of this compound typically involves scalable MCRs using sustainable catalysts under green conditions. These methods are designed to maximize yield while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions: cis-5-Amino-tetrahydro-pyran-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

cis-5-Amino-tetrahydro-pyran-3-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of fine chemicals and agrochemicals

Mechanism of Action

The mechanism of action of cis-5-Amino-tetrahydro-pyran-3-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also participate in enzyme inhibition or activation, affecting biochemical pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific ring structure and the presence of both an amino group and a hydroxyl group, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

(3R,5S)-5-aminooxan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c6-4-1-5(7)3-8-2-4/h4-5,7H,1-3,6H2/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCVKSIEMVHVOG-CRCLSJGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COCC1O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](COC[C@@H]1O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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